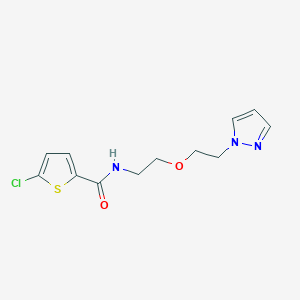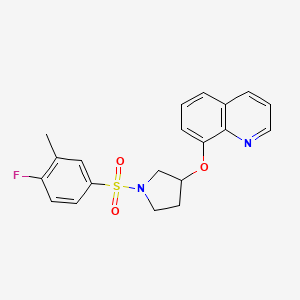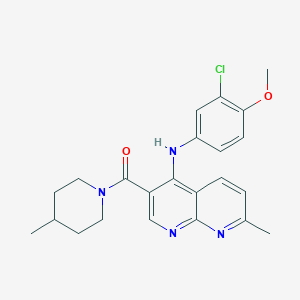![molecular formula C13H17N3O B2515039 cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-47-3](/img/structure/B2515039.png)
cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a compound that likely exhibits a complex structure due to the presence of multiple cyclopropyl groups and a dihydropyrazolo[1,5-a]pyrazin ring. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related compounds have been studied, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported using various methods. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which share a similar pyrazole core to the compound of interest, were synthesized and evaluated for their central nervous system depressant activity . Another relevant synthesis method involves the reaction of cyclopropyl aryl ketones with alpha-ketoesters to prepare 5,6-dihydropyran-2-ones, which suggests that cyclopropyl groups can be involved in ring-opening reactions followed by cyclization . Additionally, the synthesis of pyrazolo[4',3':5,6]pyrano[2,3-c]phenazin-15-yl)methanone derivatives via a multi-component reaction using a magnetic catalyst under microwave irradiation indicates that complex pyrazole-containing compounds can be synthesized efficiently using advanced techniques .
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing pyrazole derivatives can be complex, with multiple rings and substituents influencing the overall geometry. Structural and spectroscopic studies of a related compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, revealed a non-planar structure with C1 point group symmetry . This suggests that the cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone may also exhibit a non-planar geometry, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary depending on the substituents and the electronic effects of the heteroaromatic ring. For example, the cyclocondensation of cross-conjugated enynones with arylhydrazines leads to the regioselective synthesis of pyrazole derivatives, indicating that the compound of interest may also undergo similar cyclocondensation reactions . Furthermore, the presence of cyclopropyl groups could facilitate nucleophilic ring-opening reactions, as seen in the synthesis of 5,6-dihydropyran-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing pyrazole derivatives are influenced by their molecular structure. The spectroscopic analysis, including UV-Vis and IR, can provide information about the electronic transitions and vibrational modes of the compound . Additionally, the presence of cyclopropyl groups and the dihydropyrazolo[1,5-a]pyrazin ring system may affect the compound's solubility, melting point, and stability. The cytotoxicity of related compounds, such as trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, has been evaluated, indicating that the compound of interest may also possess biological activity .
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
Cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone and its derivatives have been studied for their potential as anticancer and antimicrobial agents. For example, a study synthesized novel heterocyclic compounds incorporating biologically active entities such as oxazole, pyrazoline, and pyridine, which exhibited significant anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds showed promising in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Synthesis and Biological Activities
The compound has been involved in the synthesis of various bioactive derivatives. One such study synthesized derivatives containing the pyrazole moiety, which displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities (Lynda, 2021). Another research synthesized pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which demonstrated good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Chemical Reactions
The compound and its related structures have been utilized in various chemical reactions and syntheses. For instance, a study on the synthesis of cyclopropyl derivatives via pyrazoline compounds highlights the versatility and reactivity of such structures in chemical synthesis (Stoodley & Watson, 1974). Another example includes the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through a regioselective 1,3-dipolar cycloaddition reaction, demonstrating the compound's utility in creating diverse chemical structures (Alizadeh, Moafi, & Zhu, 2015).
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(10-3-4-10)15-5-6-16-11(8-15)7-12(14-16)9-1-2-9/h7,9-10H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGOALLYPIGYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)


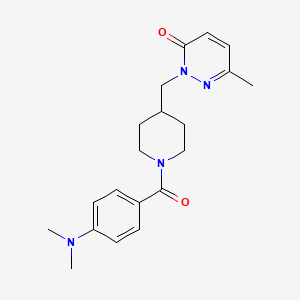
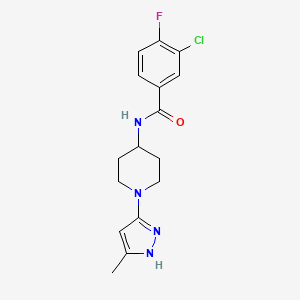
![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)
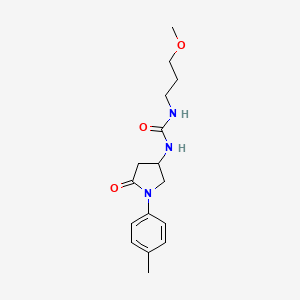

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)
